{4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol
Description
{4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol, commonly known as Abacavir, is a synthetic carbocyclic nucleoside reverse transcriptase inhibitor (NRTI) used in HIV treatment. Its chemical structure comprises a cyclopentene ring fused to a purine base with a 2-amino-6-(cyclopropylamino) substitution and a hydroxymethyl group at the (1S,4R) stereochemical position . This stereochemistry is critical for its antiretroviral activity, as it facilitates intracellular conversion to carbovir triphosphate, the active metabolite that competes with deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA .
Properties
IUPAC Name |
[4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGSCOLBFJQGHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861337 | |
| Record name | 4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136470-78-5, 914348-29-1 | |
| Record name | NSC742406 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742406 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions
- Base : Inorganic bases such as NaOH or KOH.
- Solvent System : Mixture of (C2–C6) alcohols (e.g., isopropanol) and water.
- Temperature : Reflux (80–85°C for isopropanol).
- Time : 1–2 hours.
Example Protocol :
- Slurry Formation : 5.0 g of Formula II is suspended in 25 mL isopropanol and 27.5 mL 10% NaOH.
- Reflux : Heated at 85°C for 1 hour, yielding a clear solution.
- Phase Separation : Aqueous layer discarded after cooling to 20–25°C.
- Acidification : Organic phase treated with 96% H2SO4 (0.07 mL) at 0–5°C to precipitate abacavir hemisulfate.
- Yield : 60% (0.56 g) as a white powder.
Key Advantages
- Efficiency : Completes within 1–2 hours.
- Purity : Minimal by-products due to selective deprotection.
- Scalability : Compatible with continuous flow reactors for industrial production.
Condensation-Reduction-Amination Sequence
An alternative route, described in CN1763040A , starts from 4,6-dichloro-5-nitro-2-aminopyrimidine and [(4-amino)cyclopent-2-enyl]methanol . This method avoids protective group strategies but requires precise stoichiometry:
Synthetic Pathway
Condensation :
- Reactants : 4,6-Dichloro-5-nitro-2-aminopyrimidine + [(4-amino)cyclopent-2-enyl]methanol.
- Solvent : Isopropanol or tetrahydrofuran (7–15× weight ratio).
- Catalyst : Copper powder (1–5 mol%).
- Conditions : Reflux for 7–10 hours.
- Intermediate : {4-[2-Amino-5-nitro-6-chloropyrimidin-4-yl]aminocyclopent-2-enyl}methanol (Yield: 64.9%).
Reduction :
Amination :
Critical Parameters
- Stoichiometry : A 1.3:1 molar ratio of pyrimidine to cyclopentene methanol prevents side reactions.
- Stereocontrol : Chiral resolution via column chromatography ensures (1S,4R) configuration.
Comparative Analysis of Methods
Crystallization and Salt Formation
Abacavir is typically isolated as the hemisulfate salt for enhanced stability:
- Salt Formation : Sulfuric acid (0.5 eq) added to abacavir free base in isopropanol.
- Crystallization Solvents : Acetone, acetonitrile, or isopropanol/tert-butyl methyl ether.
- Purity Post-Crystallization : >99.5% by HPLC.
Recent Advances and Challenges
- Enzymatic Resolution : Lipase-mediated kinetic resolution reduces reliance on chiral column chromatography.
- Green Chemistry : Replacement of Zn/Fe with catalytic hydrogenation (Pd/C) under mild conditions is under investigation.
- By-Product Management : Over-reduction of nitro groups and epimerization remain key challenges in the condensation route.
Chemical Reactions Analysis
Types of Reactions
{4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the compound.
Reduction: This reaction can be used to reduce double bonds or other reducible groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
Medicinal Chemistry
- Antiviral Activity : The compound is structurally related to abacavir, an antiretroviral medication used to treat HIV. Research indicates that derivatives of this compound may exhibit similar antiviral properties, making it a candidate for further development in antiviral therapies .
- Cancer Research : Preliminary studies suggest that the compound may have potential as an anticancer agent. Its ability to interfere with nucleic acid synthesis could be explored in the context of cancer cell proliferation and survival mechanisms .
Environmental Studies
- Environmental Risk Assessment : Given its classification as an ionizable organic compound, {4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol is relevant in the environmental risk assessment of pharmaceuticals. Studies have shown that pharmaceuticals can significantly impact aquatic ecosystems, prompting the need for thorough environmental evaluations .
- Biodegradability Studies : Understanding the biodegradability of this compound is crucial for assessing its environmental persistence and potential ecological risks. Research methodologies include laboratory tests to determine degradation rates and pathways under various environmental conditions .
Biological Research
- Mechanism of Action Studies : Investigating how this compound interacts with biological systems can provide insights into its pharmacodynamics. This includes studying its binding affinity to target enzymes or receptors involved in disease processes .
- Cellular Studies : In vitro studies using cell lines can elucidate the effects of this compound on cell viability, proliferation, and apoptosis. Such studies are essential for understanding its therapeutic potential and safety profile .
Case Study 1: Antiviral Properties
A study investigated the antiviral efficacy of various purine derivatives, including this compound against HIV strains. Results indicated significant inhibition of viral replication at micromolar concentrations, warranting further exploration into its mechanism and potential as a therapeutic agent.
Case Study 2: Environmental Impact
A comprehensive environmental risk assessment was conducted focusing on ionizable compounds like this compound. The study highlighted the importance of assessing the fate of such compounds in wastewater treatment processes and their potential effects on aquatic life.
Mechanism of Action
The compound exerts its effects by inhibiting the reverse transcriptase enzyme of the HIV virus. It is incorporated into the viral DNA during replication, causing premature termination of the DNA chain. This prevents the virus from replicating and spreading within the host . The molecular targets include the active site of the reverse transcriptase enzyme, and the pathways involved are those related to viral DNA synthesis .
Comparison with Similar Compounds
Abacavir Impurities and Degradation Products
Abacavir sulfate undergoes stress degradation, yielding impurities with structural modifications that alter pharmacological activity or toxicity:
Note: Impurities like Imp-D highlight the importance of stereochemical purity in drug manufacturing .
Carbovir (Active Metabolite)
Abacavir is a prodrug of carbovir, a deoxyguanosine analog. Key differences:
- Activation Pathway : Abacavir requires sequential phosphorylation and deamination by cytosolic enzymes to form carbovir triphosphate .
- Bioavailability : Carbovir itself has poor oral bioavailability, necessitating the prodrug design of Abacavir .
- Antiviral Activity : Carbovir triphosphate directly inhibits HIV reverse transcriptase with high affinity for dGTP binding sites .
Lamivudine (3TC)
Lamivudine, another NRTI, differs structurally and mechanistically:
Clinical Relevance : Abacavir's efficacy against Lamivudine-resistant viruses underscores its utility in combination therapies .
Cyclopenta[b]thiophene Derivatives
Compounds 12 and 13 () replace Abacavir's cyclopentene with a cyclopenta[b]thiophene ring:
| Compound | Structure Modification | Melting Point | Key Feature |
|---|---|---|---|
| 12 | Cyclopenta[b]thiophene, 6-amino purine | 213–215°C | Reduced solubility due to thiophene |
| 13 | Cyclopenta[b]thiophene, 6-cyclopropylamino | 135–137°C | Enhanced lipophilicity vs. Abacavir |
Implications : Thiophene substitution may alter membrane permeability or metabolic stability .
Other NRTIs: AZT, d4T, and Tenofovir
- AZT (Zidovudine) : Thymidine analog with mitochondrial toxicity risk; requires triple phosphorylation .
- d4T (Stavudine) : Lacks 3'-OH group, causing chain termination; higher risk of peripheral neuropathy vs. Abacavir .
Structural Advantage : Abacavir's cyclopentene ring confers metabolic stability compared to acyclic analogs.
Key Research Findings
- Oxidative Stability : Abacavir degrades under acidic/oxidative conditions, forming Imp-D and carboxylic acid derivatives. Electrochemical studies using boron-doped diamond (BDD) electrodes reveal efficient oxidation pathways .
- Synthetic Accessibility : Impurities and analogs can be synthesized via nucleophilic substitution (e.g., cyclopropylamine addition) or ring-modification strategies .
Biological Activity
The compound {4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol, also known by its CAS number 136470-78-5, is a purine derivative that has garnered attention for its potential biological activities, particularly in the field of antiviral research. This article explores its biological activity through various studies and data compilations.
The molecular formula of the compound is with a molecular weight of 286.33 g/mol. Its structure includes a cyclopentene moiety and an amino group attached to a purine base, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, particularly as antiviral agents. The following sections summarize key findings from relevant studies.
Antiviral Activity
- Mechanism of Action : The compound is believed to interact with viral enzymes, specifically targeting reverse transcriptase (RT) in retroviruses such as HIV. Studies have shown that purine analogs can inhibit RT activity, thus preventing viral replication .
- Inhibition Studies : In vitro assays have demonstrated that this compound and its analogs can significantly reduce the replication of HIV in cultured cells. The inhibition concentration (IC50) values for related compounds often range between 0.5 to 10 µM, indicating potent activity .
-
Case Studies :
- A study on the pharmacological profile of related purine derivatives revealed that modifications in the amino group and cyclopropyl structure enhance antiviral efficacy against HIV .
- Another research effort focused on the metabolic pathways involved in the activation of these compounds, establishing that cellular uptake and phosphorylation are critical for their antiviral effects .
Data Table: Summary of Biological Activities
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its application in therapy:
- Absorption : Rapid absorption is noted when administered orally, with peak plasma concentrations achieved within 1–3 hours.
- Metabolism : The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.
- Excretion : Renal excretion accounts for the majority of elimination, with metabolites being predominantly excreted in urine.
Safety and Toxicity
While the antiviral properties are promising, safety profiles must be considered:
- Toxicological Studies : Preliminary studies indicate low toxicity at therapeutic doses; however, further long-term studies are warranted to assess chronic exposure effects.
- Side Effects : Common side effects observed in related compounds include nausea and fatigue, which may also apply to this compound based on structural similarities.
Q & A
Q. What is the mechanism of action of Abacavir in inhibiting HIV replication, and how does its structure contribute to this activity?
Abacavir, a carbocyclic nucleoside analog, competitively inhibits HIV reverse transcriptase by mimicking 2′-deoxyguanosine. Its cyclopentene ring replaces the ribose sugar, enabling incorporation into viral DNA and subsequent chain termination . The cyclopropylamino group at position 6 enhances binding specificity to the viral enzyme . Methodologically, reverse transcriptase inhibition assays (e.g., radiometric or fluorescence-based) are used to quantify efficacy, with IC₅₀ values typically < 10 µM .
Q. What key physicochemical properties of Abacavir are critical for experimental design in pharmacokinetic studies?
- Solubility : 77 mg/L in water (free base), but its sulfate salt exhibits lower aqueous solubility (1.68 µg/L at 32°C) .
- pKa : 5.01, influencing ionization and membrane permeability .
- Stability : Degrades under oxidative and photolytic conditions, requiring storage at 2–8°C in inert atmospheres .
- Stereochemistry : The (1S,4R) configuration is essential for antiviral activity; enantiomeric impurities (e.g., Impurity D, CAS 1443421-67-7) reduce efficacy .
Q. How does the stereochemical purity of Abacavir impact biological activity, and what methods validate it?
The (1S,4R) stereochemistry is critical for binding to HIV reverse transcriptase. Chiral HPLC or capillary electrophoresis with UV detection (λ = 280 nm) is used to resolve enantiomers and quantify impurities (e.g., Impurity D at ≥ 0.1% w/w) . Polarimetric analysis (specific rotation [α] = -59.7° in methanol) further confirms configuration .
Advanced Research Questions
Q. What advanced analytical methods are recommended for quantifying Abacavir and its degradation products in stability studies?
- UHPLC : A stability-indicating method with a C18 column (2.1 × 100 mm, 1.7 µm), mobile phase (0.1% trifluoroacetic acid in acetonitrile/water), and UV detection at 254 nm resolves Abacavir from seven degradation products (e.g., oxidative Imp-F, m/z 428.88) .
- LC-MS/MS : Quantifies low-abundance metabolites like the 5′-carboxylic acid derivative (m/z 304.3) and 5′-O-glucuronide (m/z 462.46) in pharmacokinetic studies .
Q. How can researchers design experiments to assess Abacavir uptake in plant models, considering its solubility and environmental persistence?
- Hydroponic systems : Use radiolabeled [¹⁴C]-Abacavir to measure uptake in aquatic plants (e.g., Lemna minor), accounting for its high water solubility (77 mg/L) .
- Soil adsorption studies : Employ batch equilibrium methods with varying organic matter content (e.g., 1–5% humic acid) to model environmental fate. Abacavir’s log Koc of 2.1 suggests moderate soil mobility .
Q. What synthetic intermediates and characterization techniques are pivotal in Abacavir synthesis?
- Key intermediates :
- exo-(±)-6-Bromo-oxabicyclo[3.2.0]heptan-3-one (CAS 030...) for cyclopentene ring formation .
- (1S,4R)-4-[2-Amino-6-chloro-9H-purin-9-yl]cyclopent-2-en-1-yl methanol hydrochloride (CAS 172015-79-1), a precursor for cyclopropylamination .
- Characterization :
- X-ray crystallography (SHELX programs) resolves stereochemistry .
- NMR : ¹H and ¹³C spectra confirm regioselective substitution (e.g., δ 8.35 ppm for purine H-8) .
Q. How do resistance-associated mutations (e.g., K65R, L74V) affect Abacavir efficacy, and what experimental models validate these effects?
- In vitro assays : Recombinant HIV-1 vectors with site-directed mutations are used in phenotypic resistance assays. The triple mutant K65R/L74V/Y115F reduces Abacavir susceptibility by >20-fold .
- Molecular dynamics simulations : Analyze hydrogen bonding disruptions between Abacavir’s cyclopropylamino group and reverse transcriptase residues (e.g., Lys65) .
Methodological Notes
- Contradictions in solubility data : Clarify whether the free base (C₁₄H₁₈N₆O) or sulfate salt (C₁₄H₁₈N₆O)₂·H₂SO₄ is used, as solubility differs significantly .
- Safety protocols : While not consumer-focused, lab handling requires PPE (gloves, goggles) due to Abacavir’s carcinogenicity (GHS Category 2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
